molecular formula C6H7Cl B14697186 5-Chloro-2-methylpent-1-en-3-yne CAS No. 25789-33-7

5-Chloro-2-methylpent-1-en-3-yne

Cat. No.: B14697186
CAS No.: 25789-33-7
M. Wt: 114.57 g/mol
InChI Key: MPZMWLRAWHSPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpent-1-en-3-yne is an organic compound with the molecular formula C₆H₇Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom, a methyl group, and a triple bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-methyl-4-penten-2-yne
  • 1-Chloro-4-methyl-4-penten-2-yne
  • 1-Penten-3-yne, 5-chloro-2-methyl

Uniqueness

5-Chloro-2-methylpent-1-en-3-yne is unique due to its specific structural features, including the position of the chlorine atom and the triple bondIts ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

25789-33-7

Molecular Formula

C6H7Cl

Molecular Weight

114.57 g/mol

IUPAC Name

5-chloro-2-methylpent-1-en-3-yne

InChI

InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3

InChI Key

MPZMWLRAWHSPTO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.